![molecular formula C6H4N4O3 B14011331 pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B14011331.png)
pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is a heterocyclic compound that belongs to the class of pyrimidopyrimidines. These compounds are characterized by their bicyclic structure, consisting of two fused pyrimidine rings.
Preparation Methods
The synthesis of pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione can be achieved through various synthetic routes. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc). Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Chemical Reactions Analysis
Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as sodium borohydride (NaBH4). Substitution reactions often involve nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
In medicinal chemistry, it has been explored as a scaffold for the development of anticancer, antimicrobial, and anti-inflammatory agents . In biology, it has been used as a tool for studying protein kinases and other enzymes. Additionally, it has applications in the development of peptide-nucleic acids (PNAs) as a universal base that can recognize all natural nucleobases .
Mechanism of Action
The mechanism of action of pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione involves its interaction with various molecular targets, including protein kinases and enzymes involved in DNA synthesis and repair. It acts as a competitive inhibitor by binding to the active sites of these enzymes, thereby preventing their normal function. This inhibition can lead to the disruption of cellular processes, making it a potential therapeutic agent for various diseases.
Comparison with Similar Compounds
Pyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione is structurally similar to other pyrimidopyrimidines, such as pyrimido[5,4-d]pyrimidines and pyrido[2,3-d]pyrimidines . These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms and substituents. The unique arrangement of nitrogen atoms in this compound contributes to its distinct chemical and biological properties, making it a valuable scaffold for drug development .
Properties
Molecular Formula |
C6H4N4O3 |
|---|---|
Molecular Weight |
180.12 g/mol |
IUPAC Name |
1,8-dihydropyrimido[4,5-d]pyrimidine-2,5,7-trione |
InChI |
InChI=1S/C6H4N4O3/c11-4-2-1-7-5(12)8-3(2)9-6(13)10-4/h1H,(H3,7,8,9,10,11,12,13) |
InChI Key |
ZOMSTEGLGXJSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=O)NC2=C1C(=O)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


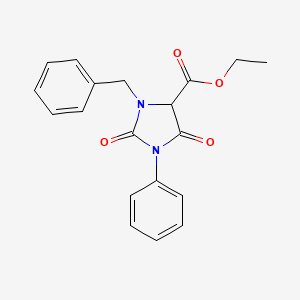
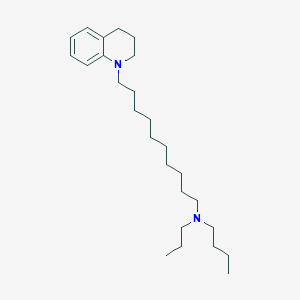
![Ethyl 4-[formyl(3-oxopropyl)amino]benzoate](/img/structure/B14011253.png)
![N-[2-[2-(3-methoxyphenyl)ethynyl]phenyl]acetamide](/img/structure/B14011263.png)
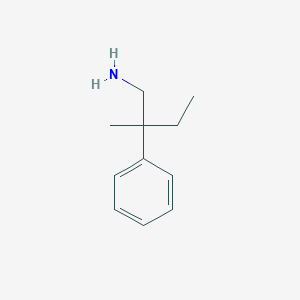
![tert-butyl N-[(3R)-8-bromo-4-[2-(dimethylamino)-2-oxoethyl]-3-methyl-5-oxo-2H-[1]benzofuro[2,3-f][1,4]oxazepine-3-carbonyl]-N-[(1S)-1-phenylethyl]carbamate](/img/structure/B14011277.png)
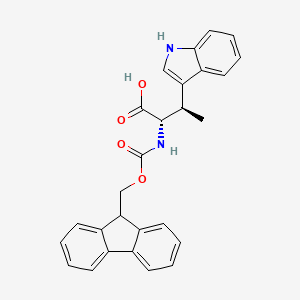


![1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B14011305.png)
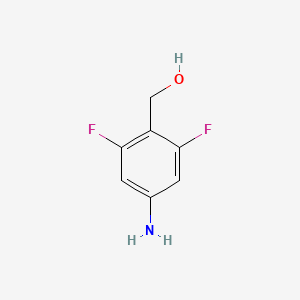
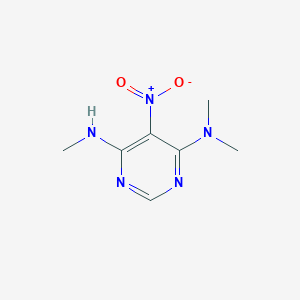
![6-[(4-Phenyl-1,3-thiazol-2-yl)sulfonyl]quinazoline-2,4-diamine](/img/structure/B14011333.png)
![tert-Butyl (4R)-4-amino-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B14011338.png)
